[2-(2-Fluoroethoxy)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(2-fluoroethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,11H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHUGMJQPLJJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 2 Fluoroethoxy Phenyl Methanol
Reactivity of the Benzylic Alcohol Moiety
The benzylic alcohol group is a key site for various chemical reactions, including C-C bond formation, substitution, oxidation, and reduction. Its position adjacent to the phenyl ring significantly influences its reactivity, primarily through the stabilization of reactive intermediates.
Benzylic alcohols, such as [2-(2-Fluoroethoxy)phenyl]methanol, can serve as electrophiles in Friedel-Crafts type benzylation reactions. In this process, the alcohol is activated by a Lewis or Brønsted acid, which facilitates the departure of the hydroxyl group as a water molecule, generating a stabilized benzylic carbocation. This electrophilic intermediate is then attacked by an electron-rich aromatic compound (arene) to form a diarylmethane derivative.
The use of benzylic alcohols directly is considered a green chemistry approach as the only byproduct is water. rsc.org However, the reaction can be challenging with alcohols that are electronically deactivated. researchgate.net To overcome this, specific catalytic systems have been developed. For instance, combining a Brønsted acid like triflic acid with a non-nucleophilic, hydrogen-bond-donating solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to enable the dehydrative Friedel-Crafts reaction of even highly deactivated benzylic alcohols. researchgate.netthieme-connect.com This is attributed to the formation of solvent/acid clusters that enhance the acidity and facilitate the ionization of the alcohol. researchgate.net Inexpensive and readily available bisulfate salts in HFIP have also proven effective for the direct benzylation of arenes with a variety of benzylic alcohols. acs.org
Table 1: General Conditions for Friedel-Crafts Benzylation with Benzylic Alcohols
| Catalyst Type | Solvent | Key Features |
|---|---|---|
| Brønsted Acid (e.g., Triflic Acid) | Hexafluoroisopropanol (HFIP) | Enables reaction of deactivated alcohols; no pre-activation needed. thieme-connect.com |
| Bisulfate Salts (e.g., NaHSO₄) | Hexafluoroisopropanol (HFIP) | Mild conditions, uses inexpensive catalyst, good for various arenes. acs.org |
| Heterogeneous Catalysts (e.g., Zeolites, Montmorillonite Clay) | - (often solvent-free or with arene as solvent) | Allows for continuous-flow processes and easier catalyst separation. rsc.org |
The carbon-hydroxyl (C-OH) bond of the benzylic alcohol in this compound can undergo ionization under appropriate conditions to form a benzylic carbocation. This process is the cornerstone of its S_N1 (unimolecular nucleophilic substitution) reactivity. The S_N1 mechanism is favored for benzylic alcohols because the resulting carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. libretexts.org
This reactivity is typically observed in solvolysis reactions, where the solvent (such as water, alcohols, or carboxylic acids) acts as the nucleophile. vedantu.comyoutube.com The reaction is initiated by the protonation of the hydroxyl group by an acid, converting it into a good leaving group (water). libretexts.org The subsequent departure of water is the rate-determining step, leading to the formation of the planar benzylic carbocation. The nucleophile can then attack this carbocation from either face, which would lead to a racemic mixture if the carbon were chiral. vedantu.com Factors that promote the S_N1 pathway include the use of polar protic solvents, which stabilize both the carbocation intermediate and the leaving group, and weak nucleophiles. libretexts.org
The primary benzylic alcohol in this compound can be readily oxidized to form the corresponding aldehyde, [2-(2-fluoroethoxy)benzaldehyde], or further to the carboxylic acid, [2-(2-fluoroethoxy)benzoic acid]. The selective oxidation to the aldehyde is a common transformation in organic synthesis and can be achieved using a variety of reagents that are mild enough to prevent overoxidation. semanticscholar.org Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are effective for oxidizing benzylic ethers and can also oxidize benzylic alcohols. cdnsciencepub.com A system of dinitrogen tetroxide impregnated on activated charcoal (N₂O₄/charcoal) has been shown to be highly selective for the oxidation of benzylic alcohols to aldehydes without affecting aliphatic alcohols or over-oxidizing to the carboxylic acid. tandfonline.com
Conversely, the benzylic alcohol can be reduced to a methyl group, yielding 1-(2-fluoroethoxy)-2-methylbenzene. This transformation involves the complete removal of the hydroxyl group.
Table 2: Oxidation and Reduction of the Benzylic Alcohol Moiety
| Transformation | Reagent(s) | Product(s) |
|---|---|---|
| Selective Oxidation | N₂O₄/charcoal, DDQ, NaNO₃/P₂O₅ | [2-(2-Fluoroethoxy)benzaldehyde] |
| Strong Oxidation | Potassium Permanganate (B83412) (KMnO₄), Chromium Trioxide (CrO₃) | [2-(2-Fluoroethoxy)benzoic acid] |
| Reduction | - | 1-(2-Fluoroethoxy)-2-methylbenzene |
Stability and Reactivity Considerations of the 2-Fluoroethoxy Group
The 2-fluoroethoxy group is an alkyl aryl ether. Ethers are generally stable and unreactive functional groups, often used as solvents for this reason. youtube.commasterorganicchemistry.com However, under specific, often harsh conditions, the ether linkage can be cleaved.
Ether cleavage is most commonly achieved using strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comyoutube.com The reaction begins with the protonation of the ether oxygen, which creates a good leaving group. masterorganicchemistry.com For an aryl alkyl ether like this compound, the cleavage occurs at the alkyl-oxygen bond because the carbon-oxygen bond of the phenyl group has partial double bond character and is stronger. Consequently, nucleophilic attack on the sp²-hybridized aromatic carbon is disfavored. libretexts.org
The reaction proceeds with the halide ion (I⁻ or Br⁻) acting as a nucleophile, attacking the ethyl carbon of the 2-fluoroethoxy group. This results in the formation of a phenol, in this case, 2-(hydroxymethyl)phenol, and a fluoroalkyl halide, 1-bromo-2-fluoroethane (B107303) or 1-fluoro-2-iodoethane. The mechanism of attack on the primary ethyl carbon would proceed via an S_N2 pathway. libretexts.org Cleavage of the ether requires forcing conditions, such as high concentrations of strong acid and elevated temperatures, which would likely also promote side reactions at the benzylic alcohol site, such as dehydration or conversion to a benzyl (B1604629) halide. masterorganicchemistry.com The presence of the electron-withdrawing fluorine atom on the ethoxy group may also influence the rate of cleavage, generally making the ether linkage more robust compared to its non-fluorinated counterpart.
Mechanistic Investigations of Key Transformations
The chemical behavior of this compound is primarily dictated by the interplay of its three key functional components: the aromatic ring, the benzylic alcohol, and the fluoroethoxy group. Mechanistic investigations into its transformations, while not extensively documented for this specific molecule, can be inferred from studies on analogous ortho-alkoxybenzyl alcohols and fluorinated organic compounds. The primary transformation pathways involve the benzylic hydroxyl group, which can undergo oxidation or substitution.
Oxidation to Aldehyde and Carboxylic Acid:
The oxidation of this compound to the corresponding aldehyde, [2-(2-fluoroethoxy)benzaldehyde], and subsequently to the carboxylic acid, [2-(2-fluoroethoxy)benzoic acid], represents a fundamental transformation. The mechanism of this process is contingent on the oxidizing agent employed.
For a typical chromium-based oxidant, such as pyridinium (B92312) chlorochromate (PCC), the reaction is believed to proceed through the formation of a chromate (B82759) ester. The alcohol oxygen of this compound attacks the chromium atom of the oxidant, leading to the displacement of a chloride ion and the formation of the ester intermediate. The rate-determining step is then the abstraction of the benzylic proton by a base (such as pyridine (B92270) present in the PCC reagent), which occurs in a concerted fashion with the elimination of a reduced chromium species, yielding the aldehyde.
In the case of palladium-catalyzed oxidation, studies on benzyl alcohol on a Pd(111) surface have shown that the reaction proceeds via a benzyl alkoxide intermediate. nih.gov This involves the initial scission of the O-H bond, followed by the cleavage of the C(α)-H bond to form the adsorbed aldehyde. nih.gov It is plausible that a similar mechanism operates for this compound in heterogeneous catalytic systems.
Further oxidation of the aldehyde to the carboxylic acid typically requires stronger oxidizing agents, such as potassium permanganate or Jones reagent. The mechanism involves the hydration of the aldehyde to form a geminal diol, which is then oxidized in a manner analogous to the initial alcohol oxidation.
Nucleophilic Substitution via Benzylic Carbocation:
The benzylic position of this compound is susceptible to nucleophilic substitution reactions. These transformations likely proceed through an SN1-type mechanism involving the formation of a resonance-stabilized benzylic carbocation.
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group, water. Subsequent departure of the water molecule generates the [2-(2-fluoroethoxy)phenyl]methyl carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized into the phenyl ring. The ortho-alkoxy group can further stabilize the carbocation through resonance donation of a lone pair of electrons from the ether oxygen. However, the electron-withdrawing nature of the fluorine atom in the ethoxy tail can slightly destabilize this carbocation compared to a non-fluorinated analogue. nih.gov Studies on other o-alkoxybenzyl carbocations have provided insight into their reactivity and stability. nih.gov
Once formed, this electrophilic carbocation can be attacked by a variety of nucleophiles to yield the corresponding substituted products. For instance, reaction with halide ions would lead to the formation of the corresponding benzyl halide.
The table below summarizes key transformations and their plausible mechanistic features.
| Transformation | Reagents and Conditions | Key Intermediate(s) | Mechanistic Notes |
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) | Chromate ester | The reaction involves the formation of a chromate ester followed by E2 elimination. |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) in a basic solution, followed by acidification | Gem-diol | The intermediate aldehyde is hydrated to a gem-diol, which is then further oxidized. |
| Nucleophilic Substitution (Halogenation) | Concentrated hydrohalic acid (e.g., HBr, HCl) with heat | Benzylic carbocation | The reaction proceeds via an SN1 mechanism, involving protonation of the hydroxyl group, loss of water, and nucleophilic attack on the resulting carbocation. acs.org |
It is important to note that while these mechanisms are based on well-established principles of organic chemistry and studies of related compounds, specific experimental and computational studies on this compound are required for their definitive confirmation.
Advanced Spectroscopic Characterization of 2 2 Fluoroethoxy Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms. For [2-(2-Fluoroethoxy)phenyl]methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed to map out its molecular architecture.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number, connectivity, and chemical environment of the protons. The signals are expected in distinct regions corresponding to the aromatic, benzylic, and fluoroethoxy moieties.
The protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between δ 6.8 and 7.4 ppm. Their specific chemical shifts and coupling patterns are influenced by the positions of the hydroxymethyl and fluoroethoxy substituents. The protons of the hydroxymethyl group (-CH₂OH) are anticipated to resonate as a singlet or a doublet, depending on the coupling with the hydroxyl proton, in the range of δ 4.5-4.8 ppm. The hydroxyl proton (-OH) itself often presents as a broad singlet, with its chemical shift being concentration and solvent-dependent.
A key feature is the signals from the 2-fluoroethoxy group (-OCH₂CH₂F). The two methylene (B1212753) groups are diastereotopic and will exhibit complex splitting patterns. The protons of the methylene group attached to the oxygen (-OCH₂) are expected around δ 4.2-4.3 ppm, appearing as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom. The methylene group attached to the fluorine (-CH₂F) will resonate further downfield, typically between δ 4.6 and 4.8 ppm, and will show a characteristic doublet of triplets due to strong coupling with the fluorine atom and weaker coupling with the adjacent methylene protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic-H | 6.8 - 7.4 | Multiplet | |
| -CH₂OH | 4.5 - 4.8 | Singlet/Doublet | |
| -OH | Variable | Broad Singlet | |
| -OCH₂CH₂F | 4.2 - 4.3 | Triplet of Triplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The aromatic carbons are expected to resonate in the region of δ 115-160 ppm. The carbon atom bearing the fluoroethoxy group (C-O) will be significantly deshielded. The carbon of the hydroxymethyl group (-CH₂OH) typically appears around δ 60-65 ppm. docbrown.info The two carbons of the fluoroethoxy group will have distinct chemical shifts due to the influence of the adjacent oxygen and fluorine atoms. The carbon attached to oxygen (-OCH₂) is expected around δ 68-70 ppm, while the carbon bonded to fluorine (-CH₂F) will be further downfield, typically in the range of δ 82-84 ppm, and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | 155 - 160 |
| Aromatic C-CH₂OH | 138 - 142 |
| Other Aromatic C | 115 - 130 |
| -CH₂OH | 60 - 65 |
| -OCH₂CH₂F | 68 - 70 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroethoxy Group Elucidation
¹⁹F NMR is a powerful tool for specifically probing the fluorine-containing part of the molecule. biophysics.org For this compound, a single resonance is expected for the fluorine atom of the fluoroethoxy group. This signal is anticipated to appear as a triplet of triplets due to coupling with the two adjacent protons of the methylene group. The chemical shift for a fluorine in a fluoroalkoxy group typically falls in the range of δ -220 to -230 ppm, referenced to CFCl₃. colorado.edu The large coupling constants observed in ¹⁹F NMR provide definitive evidence for the presence and connectivity of the fluoroethoxy group. azom.com
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure. The molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight (170.18 g/mol ). However, in electron ionization (EI) mass spectrometry, the molecular ion peak for alcohols can be weak or absent. libretexts.org
The fragmentation pattern is anticipated to show characteristic losses. A common fragmentation pathway for benzyl (B1604629) alcohols is the loss of the hydroxyl radical (•OH), leading to a fragment at m/z 153. Another significant fragmentation would be the cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group, resulting in a tropylium-like ion. Cleavage of the ether bond is also expected. The loss of the fluoroethoxy group would generate a fragment at m/z 107. Additionally, fragmentation of the fluoroethoxy chain itself can occur, leading to smaller fragment ions. The presence of a fragment corresponding to [M-H₂O]⁺ at m/z 152 is also possible.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Possible Fragment |
|---|---|
| 170 | [M]⁺ |
| 153 | [M - •OH]⁺ |
| 152 | [M - H₂O]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in this compound.
The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. docbrown.infonist.gov A strong C-O stretching vibration for the alcohol is anticipated around 1000-1050 cm⁻¹. docbrown.info The C-O-C stretching of the ether linkage will likely appear in the region of 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will give rise to peaks in the 1450-1600 cm⁻¹ region. The C-F stretching vibration of the fluoroethoxy group is a key feature and is expected to produce a strong absorption in the range of 1000-1100 cm⁻¹.
Raman spectroscopy, being complementary to IR, will also show characteristic bands. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the C-O-C ether linkage and the C-F bond should also be observable.
Table 5: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| O-H Stretch | 3200-3600 (broad) | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| C-O-C Stretch (Ether) | 1200-1250 | IR, Raman |
| C-F Stretch | 1000-1100 | IR |
Advanced X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, a specific single-crystal X-ray structure for this compound has not been reported in the searched literature. However, analysis of related structures, such as other substituted phenylmethanol derivatives, provides valuable insights into the expected solid-state conformation. nih.gov
It is anticipated that the molecule would crystallize in a centrosymmetric space group. The bond lengths and angles would be within the expected ranges for sp² and sp³ hybridized carbon, oxygen, and fluorine atoms. The dihedral angle between the phenyl ring and the C-O bond of the hydroxymethyl group would be of interest, as would the conformation of the fluoroethoxy side chain. Intermolecular hydrogen bonding involving the hydroxyl group is expected to be a dominant feature in the crystal packing, likely forming chains or more complex networks. The fluorine atom may also participate in weaker intermolecular interactions.
Table 6: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenylmethanol |
| Trifluorotoluene |
| Carbon Tetrachloride |
| Tetramethylsilane |
Computational and Theoretical Investigations of 2 2 Fluoroethoxy Phenyl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the structural and electronic properties of molecules like [2-(2-Fluoroethoxy)phenyl]methanol. These computational methods provide insights that are often complementary to experimental data, offering a detailed picture at the atomic level.
The geometry of this compound is characterized by the spatial arrangement of its constituent atoms. Theoretical calculations, such as those at the B3LYP/6-31G(d,p) level of theory, are used to determine the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. nih.gov The presence of the flexible fluoroethoxy and hydroxymethyl groups suggests the possibility of multiple conformers.
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For molecules with substituted phenyl rings, such as benzyl (B1604629) alcohol derivatives, the orientation of the substituents relative to the ring is a key factor. nih.gov In the case of this compound, the rotation around the C-O bonds of the ethoxy chain and the C-C bond of the hydroxymethyl group leads to various possible conformations. The relative stability of these conformers is influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. For instance, studies on similar phenyl-substituted methanols have shown that the conformational preferences can be subtly influenced by dispersion forces. nih.govresearchgate.net
The planarity of the phenyl ring and the orientation of the substituents are crucial. In related structures, the hydroxyl group has been observed to lie approximately in the plane of its attached benzene (B151609) ring. nih.gov Computational studies can predict the dihedral angles that define the orientation of the fluoroethoxy and hydroxymethyl groups with respect to the phenyl ring, providing insights into the most populated conformations at equilibrium.
Table 1: Selected Optimized Geometrical Parameters of a Phenylmethanol Derivative This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound were not found in the search results. The data is based on typical bond lengths and angles found in similar structures.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-O (ether) | 1.37 | |
| C-O (alcohol) | 1.43 | |
| C-F | 1.39 | |
| C-C (ring) | 1.39 | |
| C-O-C (ether) | ||
| C-C-O (alcohol) | ||
| O-C-C-F |
The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter that characterizes the chemical stability and reactivity of a molecule. dergipark.org.tr A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. dergipark.org.trdergipark.org.tr Conversely, a small gap suggests that the molecule is more reactive. dergipark.org.tr
For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the oxygen atoms, while the LUMO may be distributed over the aromatic system. The presence of the electronegative fluorine atom can influence the energies of these orbitals. DFT calculations can provide precise values for the HOMO and LUMO energies and the resulting energy gap.
Table 2: Calculated Electronic Properties This table presents hypothetical data for illustrative purposes. The values are representative of what might be expected for a molecule like this compound based on general principles.
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen. Blue regions represent positive electrostatic potential, indicating areas that are attractive to nucleophiles, often found around hydrogen atoms, particularly the hydroxyl proton. Green regions denote neutral or near-zero potential.
For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atoms of the ether and alcohol functionalities, as well as the fluorine atom. The hydrogen atom of the hydroxyl group would be a site of positive potential (blue). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular and intramolecular interactions. uni-muenchen.deresearchgate.net It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation of a molecule. uni-muenchen.de
NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, known as hyperconjugation, contribute to the stability of the molecule. The strength of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de
In this compound, NBO analysis would reveal the nature of the C-O, C-C, C-H, and C-F bonds, as well as the lone pairs on the oxygen and fluorine atoms. It would also highlight important intramolecular interactions, such as the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of the phenyl ring or adjacent sigma bonds. This analysis provides a quantitative basis for understanding the electronic effects of the substituents on the aromatic ring. nih.govresearchgate.net
Table 3: Hypothetical NBO Analysis Data for a Key Interaction This table illustrates the type of data obtained from an NBO analysis for a hypothetical donor-acceptor interaction in this compound.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O(ether) | σ(Cring-Cring) | 2.5 |
| LP(1) O(alcohol) | σ(Cring-CH) | 1.8 |
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule and their corresponding frequencies, it is possible to correlate the calculated spectrum with the experimentally observed one. This correlation helps in the structural elucidation of the molecule.
For this compound, DFT calculations can predict the vibrational frequencies associated with the various functional groups present in the molecule. Key vibrational modes would include the O-H stretching of the hydroxyl group, the C-O stretching of the ether and alcohol, the C-F stretching of the fluoroethoxy group, and the various C-H and C=C stretching and bending modes of the phenyl ring.
A comparison of the calculated frequencies with experimental IR spectroscopic data, which shows characteristic bands for hydroxyl stretches (~3400 cm⁻¹) and C-F bonds (~1100 cm⁻¹), can confirm the molecular structure. It is common practice to scale the calculated frequencies by a factor to account for the approximations inherent in the theoretical methods and the effects of the experimental environment.
Table 4: Calculated vs. Experimental Vibrational Frequencies This table presents a hypothetical correlation between calculated and experimental vibrational frequencies for key functional groups in this compound.
| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3650 | ~3400 |
| C-H (Aromatic) Stretch | 3100 | 3050-3150 |
| C-H (Aliphatic) Stretch | 2950 | 2850-3000 |
| C=C (Aromatic) Stretch | 1600 | 1580-1620 |
| C-O (Ether) Stretch | 1250 | 1230-1270 |
| C-F Stretch | 1120 | ~1100 |
Reactivity Prediction and Reaction Mechanism Studies (e.g., Fukui Functions)
Computational methods can also be used to predict the reactivity of a molecule and to study the mechanisms of its reactions. Fukui functions are a key concept in conceptual DFT that helps to identify the most reactive sites in a molecule for different types of reactions. nih.gov
The Fukui function, f(r), describes the change in electron density at a point r when the number of electrons in the system changes. There are different forms of the Fukui function for nucleophilic attack (f⁺(r)), electrophilic attack (f⁻(r)), and radical attack (f⁰(r)). By calculating these functions for each atom in this compound, it is possible to predict which sites are most susceptible to attack.
For example, the sites with the largest values of f⁺(r) are the most likely to be attacked by a nucleophile, while those with the largest f⁻(r) are the most susceptible to electrophilic attack. This information is invaluable for understanding and predicting the chemical behavior of the molecule in various reactions, such as oxidation of the alcohol, substitution on the aromatic ring, or reactions involving the fluoroethoxy group.
Thermochemical Properties and Energetic Considerations
Detailed Research Findings
Enthalpy of Formation: The standard enthalpy of formation (ΔfH⦵) is a fundamental thermochemical quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For this compound, this value can be estimated using computational methods. Isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, are a common and reliable strategy for calculating ΔfH⦵ for complex molecules. nih.gov The enthalpy of formation is influenced by the electronic and steric effects of the substituents on the benzene ring. The presence of the electron-withdrawing fluorine atom and the flexible ethoxy bridge introduces specific energetic contributions that must be computationally modeled for an accurate prediction.
Bond Dissociation Enthalpy (BDE): Bond Dissociation Enthalpy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase. nih.gov It is a direct measure of bond strength and is critical for predicting the thermal stability of a molecule and the initial steps of its decomposition or reactivity. For this compound, several key bonds are of interest, particularly the C-O bonds of the ether linkage and the C-C and C-O bonds of the benzylic alcohol moiety.
Computational studies on analogous molecules, such as phenethyl phenyl ether (a model for the β-O-4 linkage in lignin), have shown that substituents on the aromatic rings can significantly influence the BDE of the ether bond. nih.gov For instance, oxygen-containing substituents on the phenyl ring adjacent to the ether oxygen can lower the O-Cα bond dissociation enthalpy. nih.gov In the case of this compound, the primary decomposition pathway at elevated temperatures would likely involve the cleavage of the weakest bond. The C-F bond is known to be very strong, making its homolysis less likely. researchgate.net The BDEs of the C-O ether bonds and the benzylic C-C and O-H bonds are therefore of greater interest for predicting thermal reactivity.
Below is a table of representative BDE values for bonds found in similar, simpler molecules, calculated using computational methods. These values provide a baseline for estimating the bond strengths within this compound.
| Bond Type | Representative Molecule | Computational Method | Calculated BDE (kcal/mol) |
| C-O (ether) | Dimethyl ether | Not Specified | ~85-90 |
| Cα-O (ether) | Phenethyl phenyl ether | DFT | ~65-70 |
| C-H (benzylic) | Toluene | G3B3 | ~88 |
| O-H (alcohol) | Methanol (B129727) | Not Specified | ~104 |
| C-F | Fluoromethane | Not Specified | ~108-110 |
Note: These are approximate values from various computational studies on model compounds and are intended for illustrative purposes.
A key energetic consideration is the potential for intramolecular hydrogen bonding between the hydroxyl group of the methanol substituent and the ether oxygen atom of the fluoroethoxy group. mdpi.com Such an interaction would lead to the formation of a seven-membered ring, stabilizing the conformation in which these two groups are in proximity. The strength of this hydrogen bond can be estimated computationally and is typically in the range of 2-5 kcal/mol for similar O-H···O interactions in ortho-substituted aromatic systems. nih.gov This intramolecular hydrogen bond would compete with intermolecular hydrogen bonding with solvent molecules or other molecules in the condensed phase.
Furthermore, the conformation of the fluoroethoxy chain itself is subject to the gauche effect. In 1,2-disubstituted ethanes with electronegative substituents, such as 1,2-difluoroethane, the gauche conformation can be more stable than the anti conformation, despite increased steric repulsion. youtube.com This phenomenon is attributed to stabilizing hyperconjugative interactions between the C-H bonding orbital and the C-F anti-bonding orbital. youtube.com A similar effect would likely influence the preferred dihedral angle of the O-C-C-F fragment in the fluoroethoxy side chain of this compound.
The interplay of these non-covalent interactions—intramolecular hydrogen bonding, steric repulsion, and the gauche effect—results in a complex potential energy surface with several local minima corresponding to different stable conformers. Computational studies are essential to map this surface and identify the global minimum energy conformation, which is the most populated conformer at thermal equilibrium.
| Interaction Type | Structural Feature | Estimated Energy (kcal/mol) | Implication |
| Intramolecular H-Bond | O-H···O (ether) | 2 - 5 | Stabilizes a cyclic-like conformation. |
| Gauche Effect | F-C-C-O dihedral angle | 0.5 - 1.5 | Favors a gauche arrangement of the fluoroethoxy chain. |
| Steric Repulsion | Substituent crowding | Variable | Destabilizes conformations with close spatial proximity of bulky groups. |
Note: The energy values are estimates based on computational studies of analogous systems and serve to illustrate the magnitude of these effects.
Applications of 2 2 Fluoroethoxy Phenyl Methanol in Specialized Chemical Synthesis
Role as a Synthetic Intermediate for Complex Molecular Architectures
[2-(2-Fluoroethoxy)phenyl]methanol is a critical intermediate in the multistep synthesis of complex molecular structures, particularly those intended for biological applications. Its utility lies in its capacity to be chemically transformed into various functional groups, which can then be incorporated into larger, more intricate molecular frameworks. The alcohol moiety can be readily oxidized to form the corresponding aldehyde, 2-(2-fluoroethoxy)benzaldehyde, or carboxylic acid, 2-(2-fluoroethoxy)benzoic acid. These derivatives are pivotal starting points for constructing heterocyclic systems and other elaborate scaffolds.
For example, the benzaldehyde (B42025) derivative can participate in condensation reactions, Wittig reactions, and reductive aminations to build carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in assembling complex drug-like molecules. Research has shown that related benzhydrols and their derivatives are widely used as intermediates for synthesizing pharmaceuticals. nih.gov The presence of the fluoroethoxy group is often maintained throughout these synthetic sequences to imbue the final complex molecule with desirable properties. Compounds derived from this scaffold have been investigated for their antiplasmodial activity, highlighting their potential in developing treatments for malaria. The synthesis of tropane (B1204802) analogues and sphingosine-1-phosphate receptor 1 (S1PR1) radiotracers has also utilized similar substituted phenyl structures, demonstrating the scaffold's adaptability in creating diverse and complex chemical entities. nih.govnih.gov
Utility in the Preparation of Fluorinated Motifs
The incorporation of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties. nih.gov this compound serves as a valuable source for introducing the 2-fluoroethoxy motif, a specific type of fluorinated functional group that offers distinct advantages.
A paramount application of the this compound scaffold is in the field of Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov The radioisotope fluorine-18 (B77423) (¹⁸F) is favored for PET due to its near-optimal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. researchgate.net
The 2-fluoroethoxy group is a key component in several PET radioligands. While this compound itself is the non-radioactive ("cold") standard, its derivatives are crucial precursors for radiosynthesis. The most common strategy involves replacing a good leaving group, such as a tosylate or mesylate, with the [¹⁸F]fluoride ion in a nucleophilic substitution reaction. For instance, a precursor like 2-(2-tosyloxyethoxy)benzaldehyde can be synthesized and then reacted with [¹⁸F]fluoride to produce [¹⁸F]-2-(2-fluoroethoxy)benzaldehyde, which is then used to build the final PET tracer.
This methodology has been successfully applied to synthesize a variety of PET radiotracers for imaging neurological targets. For example, this compound is a structural component of [¹⁸F]FECUMI-101, a PET tracer for the 5-HT₁A receptor. Similarly, the synthesis of [¹⁸F]FETMP, a myocardial imaging agent, involves the introduction of a 2-[¹⁸F]fluoroethoxy group onto a precursor molecule in a two-step reaction, achieving radiochemical yields of 10-20%. nih.gov The development of [¹⁸F]FIMX, a ligand for the mGluR1 receptor, also relies on the incorporation of a fluoroethoxy moiety, with syntheses achieving decay-corrected radiochemical yields of approximately 20%. nih.govnih.gov
The general conditions for such ¹⁸F-labeling reactions typically involve:
Reactants : An appropriate precursor with a leaving group (e.g., tosylate, mesylate, nitro group) and no-carrier-added (NCA) [¹⁸F]fluoride. nih.govnih.gov
Solvent : A polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (MeCN). nih.govacs.org
Catalyst System : A phase-transfer catalyst, most commonly a combination of Kryptofix 2.2.2 (K₂₂₂) and a weak base like potassium carbonate (K₂CO₃), to enhance the nucleophilicity of the fluoride (B91410) ion. nih.govacs.org
Conditions : Heating, often with microwave irradiation, to accelerate the reaction within the time constraints of the isotope's half-life. nih.gov
The table below summarizes findings for representative ¹⁸F-labeled radiotracers that incorporate a fluoroethoxy or related fluorinated motif.
| Radiotracer | Target | Precursor Type | Radiochemical Yield (RCY) | Molar Activity (Aₘ) |
| [¹⁸F]FIMX nih.gov | mGluR1 | Nitro-precursor | 20 ± 6.2% (decay-corrected) | 2.84 ± 2.20 Ci/μmol |
| [¹⁸F]FETMP nih.gov | Myocardium | Ditosylate precursor | 10-20% (not specified if corrected) | >5.92 TBq/μmol |
| [¹⁸F]FPEB iaea.org | mGluR5 | Nitro-precursor | Not specified | Not specified |
| [¹⁸F]mG2P026 biorxiv.org | mGluR2 | Not specified | 8 ± 2% (non-decay-corrected) | 273 ± 124 GBq/μmol |
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry. sci-hub.se The goal is to enhance potency, selectivity, or pharmacokinetic properties while retaining the desired biological activity. Fluorine and fluorinated groups are highly versatile bioisosteres. nih.govresearchgate.net
The 2-fluoroethoxy group found in this compound and its derivatives serves as a bioisostere for more common functionalities like methoxy (B1213986) (-OCH₃) or hydroxy (-OH) groups. The substitution offers several potential advantages:
Metabolic Stability : Aromatic methoxy and hydroxy groups are susceptible to oxidative metabolism by cytochrome P450 enzymes (O-dealkylation or hydroxylation). The strong carbon-fluorine bond in the fluoroethoxy group is much more resistant to metabolic cleavage, which can increase the half-life and bioavailability of a drug candidate. chemrxiv.org
Modulation of Physicochemical Properties : Replacing a hydrogen with a fluorine atom increases lipophilicity. The replacement of a methoxy group with a fluoroethoxy group can fine-tune lipophilicity (logP) and electronic properties, which in turn influences cell membrane permeability and binding interactions with the biological target. chemrxiv.orgmdpi.com
Altered Target Interactions : The high electronegativity of fluorine can alter the electronic distribution of the phenyl ring and influence hydrogen bonding capabilities. While a hydroxyl group can act as both a hydrogen bond donor and acceptor, the fluorine in a fluoroethoxy group acts only as a weak hydrogen bond acceptor. nih.gov This change can lead to improved binding affinity and selectivity for the target receptor or enzyme.
The strategic application of fluorinated bioisosteres like the fluoroethoxy group is a key tool for optimizing lead compounds in drug discovery. nih.gov
Potential in Materials Science Applications
While the primary applications of this compound are concentrated in medicinal chemistry, its structural motifs suggest potential utility in materials science. The incorporation of fluorine into organic materials can lead to unique and desirable properties, such as high thermal stability, chemical resistance, and specific optical and electronic characteristics.
Fluorinated compounds are known to be used in the synthesis of:
Liquid Crystals : The polarity and steric profile of the C-F bond can influence the mesophase behavior of liquid crystalline materials.
Polymers : Fluoropolymers often exhibit high stability and specialized surface properties (e.g., hydrophobicity).
Functional Dyes and Fluorophores : The introduction of fluorine can modulate the absorption and emission spectra of fluorescent molecules. nih.gov For instance, fluorinated BODIPY and phthalocyanine (B1677752) dyes are used for applications in near-infrared (NIR) imaging and as chemosensors. nih.gov
Although direct applications of this compound in materials science are not widely documented, its structure as a fluorinated aromatic alcohol makes it a plausible candidate for investigation as a monomer or precursor for specialized polymers or functional organic materials where the properties imparted by the fluoroethoxy group could be advantageous.
Design Principles for Derivatives Incorporating the this compound Scaffold
Key design principles include:
Exploiting the Fluoroethoxy Group for Pharmacokinetic Control : The main reason to incorporate this scaffold is often to enhance metabolic stability. mdpi.com Design efforts focus on placing the fluoroethoxy group at a position on a lead molecule that is known or suspected to be a site of metabolic vulnerability (e.g., replacing a methoxy group). chemrxiv.org
Fine-Tuning Receptor Binding and Selectivity : The electronic influence of the fluoroethoxy group can alter the pKa of nearby functional groups or modify key binding interactions (e.g., hydrogen bonding, dipole interactions). nih.govnih.gov Derivatives are designed to test hypotheses about how these modified interactions will affect binding affinity and selectivity for the intended biological target over off-targets.
Systematic Structural Modification (SAR Studies) : The hydroxymethyl group of the parent scaffold is a key handle for chemical modification. It can be oxidized to an aldehyde or acid, or converted to an ether, ester, or amine to create a library of analogs. By systematically varying the substituent attached to the benzylic position, chemists can probe the SAR and identify the optimal functionality for biological activity.
By adhering to these principles, chemists can rationally design novel compounds based on the this compound scaffold with a higher probability of achieving the desired therapeutic or diagnostic profile.
Q & A
Q. What are the optimized synthetic routes for [2-(2-Fluoroethoxy)phenyl]methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves etherification of a phenolic precursor with 2-fluoroethyl bromide. A two-step approach is common:
Hydroxymethylation : Introduce the methanol group via Friedel-Crafts alkylation or reduction of a benzaldehyde intermediate.
Etherification : React with 2-fluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Continuous flow reactors improve scalability and purity (>95%) by minimizing side reactions .
Table 1 : Comparison of Synthetic Methods
| Method | Key Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Stepwise etherification | K₂CO₃, DMF, 80°C | 68 | 95 | |
| Flow reactor synthesis | Continuous phase, 100°C | 75 | 98 |
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹⁹F NMR : Identify the fluoroethoxy group (δ 4.5–4.7 ppm for OCH₂CH₂F in ¹H NMR; δ -220 ppm for fluorine in ¹⁹F NMR) .
- IR Spectroscopy : Detect hydroxyl stretches (~3400 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
- HPLC-MS : Quantify purity and confirm molecular weight (e.g., m/z 200.2 [M+H]⁺) .
Advanced Research Questions
Q. How does the electronic nature of the fluoroethoxy group influence the compound’s reactivity in oxidation or nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of adjacent carbons, enhancing reactivity in nucleophilic substitutions (e.g., SN2 with amines). Oxidation of the hydroxymethyl group to a carboxylic acid requires careful control:
- Use TEMPO/NaOCl in acetonitrile to avoid over-oxidation .
- Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane).
Table 2 : Substituent Effects on Reactivity
| Substituent | Reaction Type | Relative Rate | Reference |
|---|---|---|---|
| -OCH₂CH₂F | Nucleophilic substitution | 1.2 × 10⁻³ | |
| -OCH₂CH₃ (control) | Nucleophilic substitution | 0.8 × 10⁻³ |
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. Systematic approaches include:
- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify IC₅₀ trends .
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., morpholinoethoxy vs. azepaneethoxy derivatives) to isolate key functional groups .
- Target Validation : Use CRISPR knockout models to confirm enzyme targets (e.g., cytochrome P450 interactions) .
Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- Caco-2 Cell Monolayers : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .
- Microsomal Stability Assays : Incubate with liver microsomes (e.g., human CYP3A4) to measure half-life (t₁/₂ > 30 min suggests metabolic stability) .
- Plasma Protein Binding : Use ultrafiltration (≥95% binding correlates with prolonged circulation) .
Q. How can computational tools predict the binding modes of this compound to biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., hydrogen bonding with Ser123 of acetylcholinesterase) .
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .
- Validation : Mutate predicted binding residues (e.g., Ala scanning) and measure ΔΔG via isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
